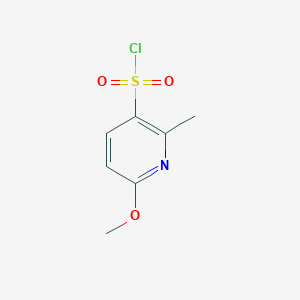

6-Methoxy-2-methylpyridine-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66. It is characterized by a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 3-position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-sulfonyl chloride typically involves the chlorosulfonation of 6-methoxy-2-methylpyridine. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with continuous monitoring and optimization of reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-methylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfates.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as methanol, ethanol, or ammonia are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids or sulfates.

Reduction: Amines or alcohols.

Substitution: Esters or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

One of the prominent applications of 6-methoxy-2-methylpyridine-3-sulfonyl chloride is in the development of anticancer agents. It serves as a building block for synthesizing various sulfonamide derivatives that exhibit cytotoxic properties against cancer cells. Studies have shown that derivatives of this compound can inhibit key biological pathways involved in tumor growth, such as the Hypoxia Inducible Factor (HIF) pathway, making them potential candidates for anticancer therapies .

Pharmacological Optimization

Research has demonstrated that modifications to the structure of sulfonamide compounds derived from this compound can enhance their pharmacological properties. For instance, altering substituents on the pyridine ring has been linked to improved solubility and bioactivity, which are critical factors in drug design .

Synthetic Applications

Building Block for Complex Molecules

this compound is utilized as an essential intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, including nucleophilic substitution and coupling reactions, to create diverse chemical entities. For example, it has been employed in the synthesis of sulfonylureas and other bioactive compounds that play vital roles in therapeutic applications .

Chemoselective Reactions

The compound's reactivity allows for chemoselective transformations, making it a valuable reagent in organic synthesis. Its ability to undergo sulfonylation reactions under mild conditions facilitates the introduction of sulfonyl groups into various substrates, enhancing their reactivity and functionality .

Biological Studies

Biological Activity Profiling

Research indicates that compounds derived from this compound exhibit notable biological activities, including antimicrobial and antifungal properties. These derivatives have been tested against various pathogens, demonstrating effectiveness that could lead to new therapeutic agents .

Mechanistic Studies

The compound has also been utilized in mechanistic studies aimed at understanding its interaction with biological targets. For instance, molecular docking studies have provided insights into how these sulfonamide derivatives interact with specific proteins involved in disease pathways, aiding in the rational design of new inhibitors .

Data Summary

The following table summarizes key characteristics and applications of this compound:

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Medicinal Chemistry | Development of anticancer agents via sulfonamide derivatives | Inhibition of HIF pathway; potential anticancer drugs |

| Synthetic Applications | Intermediate for complex organic molecules; participates in nucleophilic substitutions | Synthesis of sulfonylureas |

| Biological Studies | Antimicrobial and antifungal activity profiling | Effective against various pathogens |

| Mechanistic Studies | Understanding interactions with biological targets | Insights from molecular docking studies |

Wirkmechanismus

The mechanism by which 6-Methoxy-2-methylpyridine-3-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom in the sulfonyl chloride group is replaced by a nucleophile, leading to the formation of esters or amides. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethoxybenzenesulfonyl chloride

3-Nitrobenzenesulfonyl chloride

4-Methoxybenzenesulfonyl chloride

2-Methylbenzenesulfonyl chloride

Biologische Aktivität

6-Methoxy-2-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group and a sulfonyl chloride functional group, which may influence its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has the following structural formula:

Molecular Weight: 218.68 g/mol

Melting Point: Not specified in the literature

Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biological pathways, particularly those involving enzyme catalysis and receptor signaling.

Interaction with Biological Targets

- Enzyme Inhibition: The sulfonyl chloride group can react with amino acid residues in active sites of enzymes, potentially leading to inhibition. This mechanism is similar to other sulfonyl derivatives that have shown promise in drug development.

- Receptor Modulation: The compound may also interact with specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

Antimicrobial Activity

Studies have shown that similar pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds containing sulfonamide groups have been reported to inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

| Compound | Activity Type | Target Pathogen | Reference |

|---|---|---|---|

| Pyridine-Sulfonamide Derivative | Antimicrobial | Staphylococcus aureus | |

| Sulfonamide Compound | Antibacterial | Escherichia coli |

Cytotoxicity Studies

In vitro studies have indicated that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis induction through caspase activation or disruption of mitotic processes.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis via caspase pathway | |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

Case Studies

- Study on HIF-1 Inhibition: A study explored the design and synthesis of pyridine derivatives as hypoxia-inducible factor (HIF) inhibitors, highlighting the potential for compounds like this compound in cancer therapy by targeting hypoxic tumor environments .

- Sulfonamide Derivatives in Drug Discovery: Research has shown that sulfonamide derivatives can act as effective inhibitors for various biological targets, suggesting that this compound could play a role in drug development for conditions such as cancer and bacterial infections .

Eigenschaften

IUPAC Name |

6-methoxy-2-methylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAWUSFQTZPRAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.